2-(2-Methyl-4-oxopiperidin-1-yl)acetic acid
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Overview
Description
2-(2-Methyl-4-oxopiperidin-1-yl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-oxopiperidin-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpiperidine with acetic anhydride, followed by oxidation to introduce the ketone functionality . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-oxopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-Methyl-4-oxopiperidin-1-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-oxopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-Methyl-4-oxopiperidin-1-yl)acetic acid include:
- 2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid
- 2-(4-Oxopiperidin-1-yl)acetic acid hydrochloride
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(2-methyl-4-oxopiperidin-1-yl)acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-6-4-7(10)2-3-9(6)5-8(11)12/h6H,2-5H2,1H3,(H,11,12) |
InChI Key |
ZHRXWCJNLZOONH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CCN1CC(=O)O |
Origin of Product |
United States |
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